Prop-2-yn-1-yl pyrrolidine-1-carboxylate
Description
Prop-2-yn-1-yl pyrrolidine-1-carboxylate is a heterocyclic organic compound featuring a pyrrolidine ring (a five-membered secondary amine) substituted with a propynyl (propargyl) group and a carbamate functional group. For example, tert-butyl (R)-2-(3-(trans-3-butylcyclobutyl)prop-2-yn-1-yl)pyrrolidine-1-carboxylate (referred to as compound 6-26 in ) shares the pyrrolidine core, carbamate group, and propynyl substituent, but includes additional structural complexity (e.g., a trans-3-butylcyclobutyl group) . Another derivative, tert-butyl-4-(difluoro(4-fluorophenyl)methyl)-2-oxo-3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate (compound 87d in ), highlights the versatility of the pyrrolidine-carbamate scaffold in medicinal chemistry for introducing fluorinated motifs .
These compounds are typically synthesized via nucleophilic substitution or coupling reactions. For instance, compound 6-26 was prepared using xanthate chemistry and AIBN-initiated radical reactions, followed by purification via silica gel chromatography .
Properties
CAS No. |
123477-57-6 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
prop-2-ynyl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-7-11-8(10)9-5-3-4-6-9/h1H,3-7H2 |
InChI Key |
JRTVUTADKUCKKX-UHFFFAOYSA-N |
SMILES |
C#CCOC(=O)N1CCCC1 |
Canonical SMILES |
C#CCOC(=O)N1CCCC1 |
Synonyms |
1-Pyrrolidinecarboxylicacid,2-propynylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between Prop-2-yn-1-yl pyrrolidine-1-carboxylate analogs and related compounds:
*Estimated based on molecular formula (C₉H₁₃NO₂).
Key Observations :
- The presence of a carbamate group (as in this compound and its analogs) enhances stability and modulates bioavailability compared to simpler amines like 1-(prop-2-yn-1-yl)pyrrolidine .
- Fluorinated derivatives (e.g., compound 87d ) exhibit increased lipophilicity and metabolic resistance, making them valuable in drug design .
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